molecular formula C14H12N2O B152619 5-(benzyloxy)-1H-indazole CAS No. 78299-75-9

5-(benzyloxy)-1H-indazole

Cat. No. B152619
CAS RN: 78299-75-9
M. Wt: 224.26 g/mol
InChI Key: INFXNBBPBLSPDV-UHFFFAOYSA-N
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Description

5-(benzyloxy)-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds containing a benzene ring fused to an azole. The specific structure of this compound includes a benzyloxy substituent at the 5-position of the indazole ring.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. For instance, 1-substituted-1H-indazoles can be synthesized via 1,3-dipolar cycloaddition of nitrile imines to benzyne, as described in one study . Another approach involves the use of Morita–Baylis–Hillman adducts to synthesize 1H-benzo[g]indazole derivatives through a sequence of reactions including propargyl–allenyl isomerization and 6π-electrocyclization . Although these methods do not directly describe the synthesis of this compound, they provide insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of nitrogen atoms within the azole ring, which can significantly influence the electronic properties of the molecule. Computational studies, such as those involving FT-IR, NMR, and computational chemistry software, can provide detailed insights into the optimized molecular structure and vibrational frequencies of related compounds .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. For example, they can undergo esterification under Mitsunobu conditions, which is highly selective for primary benzylic alcohols . Additionally, indazole nuclei can be functionalized to form different heterocyclic ring systems, such as 1,2,4-triazoles, pyrazoles, and triazine moieties, which can exhibit significant biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by their molecular structure. For instance, oxadisilole-fused indazoles have been characterized for their photophysical, redox, and thermal properties, with some showing potential as deep-blue emitters for OLED applications . The antimicrobial properties of benzoxazole derivatives, which are structurally related to indazoles, have also been reported, indicating a broad spectrum of activity against various bacteria .

Relevant Case Studies

Several studies have evaluated the biological activities of indazole derivatives. For example, 1H-benzo[f]indazole-4,9-dione derivatives have shown significant antiproliferative activity against cancer cell lines, suggesting their potential as anticancer agents . Another study reported the synthesis of novel indazole analogues for biological screening, highlighting the versatility of indazole derivatives in drug development .

Scientific Research Applications

Synthesis and Chemical Characteristics The synthesis of indazole derivatives, including compounds like 5-(benzyloxy)-1H-indazole, has been an area of considerable interest due to their diverse applications in medicinal chemistry. For instance, a new synthesis route of 4-(benzyloxy)-1H-indazole was reported, demonstrating the utility of this compound in various synthetic pathways. The synthesis involved a five-step reaction including hydrogenation, acetylation, nucleophilic substitution, diazotization, and aminolysis, yielding a total yield of 76.3%. Such methodologies highlight the importance of indazole derivatives in the realm of synthetic chemistry (Tang Yan-feng, 2012).

Pharmacological Importance and Synthetic Challenges Indazole derivatives are key players in medicinal research, with a special focus on their molecular pharmacology. The versatility of indazoles is evident from their presence in several FDA-approved drugs used to treat various conditions, from cancers to chronic inflammation. However, the synthesis of indazole derivatives often encounters challenges like low yield, emphasizing the need for improved synthetic methodologies (Suvadeep Mal et al., 2022).

Biological Activities and Therapeutic Potential Research into indazole derivatives has revealed their significant potential as therapeutic agents. For instance, some derivatives were found to exhibit considerable antiproliferative activity, suggesting their promise in developing new anticancer agents. The compounds were evaluated against various cell lines, and many exhibited significant activity, demonstrating the therapeutic potential of indazole derivatives in oncology (A. Molinari et al., 2015).

Antimicrobial Applications Indazole derivatives have also been evaluated for their antimicrobial properties. Compounds such as 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles were tested against a variety of microorganisms, showing broad-spectrum activity. This indicates the potential of indazole derivatives in addressing microbial resistance and developing new antimicrobial agents (T. Ertan-Bolelli et al., 2016).

Future Directions

The future directions for research on 5-(benzyloxy)-1H-indazole could include further studies on its synthesis, structural analysis, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

5-phenylmethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-6-7-14-12(8-13)9-15-16-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFXNBBPBLSPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510154
Record name 5-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78299-75-9
Record name 5-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(benzyloxy)-1H-indazole
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Synthesis routes and methods

Procedure details

Benzyl bromide (0.089 ml, 0.745 mmol) and potassium carbonate (103 mg, 0.745 mmol) were added to a solution of the 1H-indazol-5-ol (100 mg, 0.745 mmol) obtained in Reference Example 4 in N,N-dimethylformamide (2 ml), and the resulting mixture was heated to 40° C. After 2 hours, the mixture was poured into water (20 ml) and extracted with ethyl acetate (20 ml×2). The organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 5-(benzyloxy)-1H-indazole (63 mg, 38%).
Quantity
0.089 mL
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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